molecular formula C10H15N3O3 B2918413 1-methyl-3-(morpholin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1975117-60-2

1-methyl-3-(morpholin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2918413
CAS No.: 1975117-60-2
M. Wt: 225.248
InChI Key: SSWTWVXMHGXMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(morpholin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a morpholine moiety at the 3-position of the pyrazole ring and a methyl group at the 1-position. Pyrazole-based carboxylic acids are pivotal intermediates in medicinal chemistry due to their versatility in forming amide bonds for drug discovery.

  • Vilsmeier-Haack reaction: Used to synthesize pyrazole-4-carboxaldehyde intermediates, which are oxidized to carboxylic acids .
  • Coupling reactions: Morpholine-containing substituents are introduced via alkylation or amidation using reagents like HATU or HBTU in the presence of DIPEA/DMF .

The morpholinylmethyl group enhances solubility and bioavailability compared to hydrophobic substituents (e.g., trifluoromethyl), making this compound valuable for optimizing pharmacokinetic profiles in drug candidates .

Properties

IUPAC Name

1-methyl-3-(morpholin-4-ylmethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-12-6-8(10(14)15)9(11-12)7-13-2-4-16-5-3-13/h6H,2-5,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWTWVXMHGXMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CN2CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-3-(morpholin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the morpholin-4-ylmethyl group: This step involves the alkylation of the pyrazole ring with a morpholin-4-ylmethyl halide in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-Methyl-3-(morpholin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholin-4-ylmethyl group can be replaced by other nucleophiles under suitable conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Based on the search results, here's what is known about the compound 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid:

Chemical Properties

  • CAS Number: 898050-16-3
  • Molecular Formula: C9H13BrN2O2
  • Molecular Weight: 261.116
  • MDL Number: MFCD06167690
  • IUPAC Name: 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid

Availability

  • The compound is available for purchase, but may have a lead time of 4-6 weeks .

Potential Applications

While the search results do not provide specific case studies or detailed research findings on the applications of 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid, they do offer some context for potential applications in scientific research:

  • Cosmetic Product Development: Experimental design techniques can be used to optimize cosmetic formulations for stability, safety, and effectiveness .
  • Medical Research: Magnetic resonance imaging (MRI) can be used to evaluate tissue injury and treatment responses in various conditions, which may be relevant to the development of parenteral dosage forms .
  • Diabetes Research: Magnetic resonance imaging can also be used to study white matter changes in the brain related to type 2 diabetes mellitus and the effects of treatments .

Mechanism of Action

The mechanism of action of 1-methyl-3-(morpholin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The morpholin-4-ylmethyl group can enhance the compound’s binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Key Observations :

  • Morpholinylmethyl vs. Trifluoromethyl : The morpholine group introduces polarity and hydrogen-bonding capacity, improving water solubility, whereas the trifluoromethyl group increases lipophilicity (Log P: ~1.5–2.0 for trifluoromethyl derivatives vs. ~0.5–1.0 for morpholinylmethyl) .
  • Bulkier 1-Position Substituents : Ethyl or isopropyl groups at the 1-position may sterically hinder interactions with target proteins compared to methyl .

Physicochemical Data:

Compound pKa (Carboxylic Acid) Log P Melting Point (°C)
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ~3.5–4.0 ~1.8 203
1-Methyl-1H-imidazole-2-carboxylic acid ~2.8 ~0.3 Not reported
Y-700 (1-(3-cyano-4-neophenyl)-1H-pyrazole-4-carboxylic acid) ~4.2 ~1.2 Not reported

Key Insights :

  • The morpholinylmethyl group likely lowers Log P compared to trifluoromethyl analogs, aligning with its role in improving solubility.
  • Pyrazole-carboxylic acids generally exhibit pKa values between 2.8–4.5, making them suitable for ionization under physiological conditions .

Biological Activity

1-Methyl-3-(morpholin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1975117-60-2) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential applications in various therapeutic areas, including antifungal, antiviral, and anticancer activities. The following sections provide a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of 1-methyl-3-(morpholin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid is C10H15N3O3, with a molecular weight of 225.24 g/mol. The compound features a pyrazole ring substituted with a morpholine group, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC10H15N3O3
Molecular Weight225.24 g/mol
CAS Number1975117-60-2
Density1.38 g/cm³ (Predicted)
Boiling Point394.1 °C (Predicted)
pKa3.29 (Predicted)

Antifungal Activity

Recent studies have demonstrated that derivatives of pyrazole, including 1-methyl-3-(morpholin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid, exhibit significant antifungal properties. For instance, a series of related compounds were tested against phytopathogenic fungi, revealing moderate to excellent activities. Notably, certain derivatives displayed superior antifungal efficacy compared to established fungicides like boscalid .

Antiviral Activity

Research has indicated that pyrazole derivatives can inhibit the replication of viruses such as HIV. A study focusing on structurally similar compounds found that they could effectively reduce viral loads in vitro without exhibiting cytotoxicity . This suggests a promising avenue for further exploration in antiviral drug development.

Anticancer Activity

The anticancer potential of pyrazole compounds has been widely recognized. In vitro assays have shown that various pyrazole derivatives can induce cytotoxic effects against several cancer cell lines, including colon adenocarcinoma and breast cancer . The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of 1-methyl-3-(morpholin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid can be influenced by structural modifications. For example:

  • The presence of the morpholine moiety enhances solubility and bioavailability.
  • Substituents on the pyrazole ring can modulate potency and selectivity against specific biological targets.

A detailed SAR analysis revealed that modifications to the carboxylic acid group significantly affect the compound's interaction with target enzymes and receptors involved in disease pathways .

Case Study 1: Antifungal Evaluation

In an experimental setup, several derivatives of 1-methyl-3-(morpholin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid were synthesized and evaluated for their antifungal activity against seven different fungal strains using an in vitro mycelia growth inhibition assay. The results indicated that certain derivatives exhibited higher inhibition rates than traditional antifungals, suggesting their potential as new therapeutic agents for fungal infections .

Case Study 2: Antiviral Screening

A screening study focused on the antiviral properties of pyrazole derivatives included 1-methyl-3-(morpholin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid. The compound was tested against HIV replication in cell cultures, demonstrating significant inhibition with low toxicity levels. This finding highlights its potential application in HIV treatment strategies .

Q & A

Q. What are the standard synthetic routes for preparing pyrazole-4-carboxylic acid derivatives, and how can they be adapted for synthesizing 1-methyl-3-(morpholin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid?

The synthesis of pyrazole-4-carboxylic acids typically involves cyclocondensation reactions followed by functionalization. For example:

  • Step 1 : Cyclocondensation of β-ketoesters with hydrazines to form pyrazole cores .
  • Step 2 : Nucleophilic substitution or coupling reactions to introduce substituents like morpholine. describes the use of K₂CO₃ as a base for nucleophilic substitution in pyrazole systems, which could be adapted for morpholine incorporation.
  • Step 3 : Hydrolysis of ester intermediates to carboxylic acids under basic conditions (e.g., NaOH/EtOH) .

Methodological Tip : Optimize reaction time and temperature for morpholine coupling, as steric hindrance from the morpholinylmethyl group may require longer reaction times or polar aprotic solvents (e.g., DMF) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substitution patterns. For pyrazole derivatives, the C-4 carboxylic acid proton is typically deshielded (δ ~12–13 ppm in DMSO-d₆) .
  • X-ray Crystallography : If single crystals are obtainable, crystallographic analysis (as in ) can resolve ambiguities in regiochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to rule out impurities .

Data Interpretation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to validate assignments .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

  • DFT Calculations : Use Gaussian or similar software to model electronic properties (e.g., HOMO-LUMO gaps, charge distribution) and predict reactivity at the pyrazole C-3/C-5 positions .
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases, GPCRs) to prioritize synthesis. highlights ICReDD’s approach, integrating computational reaction path searches with experimental validation.

Case Study : Pyrazole derivatives with electron-withdrawing groups (e.g., CF₃) at C-3 show increased metabolic stability, as seen in structurally analogous compounds (e.g., 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) .

Q. How should researchers address contradictory data in reaction yields or spectroscopic results during synthesis?

  • Troubleshooting Checklist :
    • Purity Checks : Re-run column chromatography or recrystallization to remove byproducts (e.g., unreacted morpholine) .
    • Reaction Monitoring : Use TLC or in-situ IR to detect intermediates. emphasizes the importance of degassing solvents to avoid side reactions in palladium-catalyzed couplings.
    • Alternative Catalysts : If K₂CO₃ underperforms, test stronger bases (e.g., Cs₂CO₃) or phase-transfer catalysts .

Example : Inconsistent yields in morpholine coupling may arise from moisture-sensitive intermediates; use anhydrous solvents and inert atmosphere .

Q. What strategies optimize the Kabachnik-Fields reaction for synthesizing α-aminophosphonate derivatives from this compound?

  • Reaction Design : React the pyrazole-4-carbaldehyde intermediate (if accessible) with amines and dialkyl phosphites under Kabachnik-Fields conditions (Scheme 36 in ).
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or solvent systems (e.g., toluene/EtOH) to improve regioselectivity .

Key Parameters : Maintain a 1:1:1 molar ratio of aldehyde, amine, and phosphite to minimize side products .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives targeting specific biological pathways?

  • Variable Substituents : Systematically modify:
    • Morpholine moiety : Replace with piperazine or thiomorpholine to assess steric/electronic effects.
    • Pyrazole core : Introduce halogens or methyl groups at C-5 to modulate lipophilicity .
  • Biological Assays : Use standardized protocols (e.g., MIC assays for antimicrobial activity, kinase inhibition assays) with positive/negative controls .

Data Analysis : Apply multivariate statistical methods (e.g., PCA) to correlate structural features with bioactivity .

Q. What green chemistry approaches can reduce waste in the synthesis of this compound?

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids .
  • Catalyst Recycling : Use immobilized palladium catalysts (e.g., Pd@MOF) for Suzuki couplings, as described in .
  • Microwave-Assisted Synthesis : Reduce reaction times and energy consumption for cyclocondensation steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.